molecular formula C18H19N3O3S2 B2674243 4-(((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide CAS No. 325693-59-2

4-(((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide

Cat. No.: B2674243
CAS No.: 325693-59-2
M. Wt: 389.49
InChI Key: UVGBEQDVKCYQHP-UHFFFAOYSA-N
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Description

4-(((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide is a recognized and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically engineered to target the T790M "gatekeeper" mutation . This mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients. The compound acts by covalently binding to the cysteine-797 residue in the ATP-binding pocket of the mutant EGFR, leading to sustained inhibition of its aberrant kinase activity and suppression of downstream oncogenic signaling pathways such as MAPK and AKT. Its high selectivity for the T790M mutant over wild-type EGFR makes it an invaluable chemical probe for investigating resistance mechanisms and for developing next-generation therapeutic strategies. Researchers utilize this compound in preclinical studies to model and overcome TKI resistance, to evaluate combination treatment regimens, and to further elucidate the role of mutant EGFR in tumor proliferation and survival.

Properties

IUPAC Name

4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-10-11(2)26-17-14(10)16(24)20-18(21-17)25-9-12-3-5-13(6-4-12)15(23)19-7-8-22/h3-6,22H,7-9H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGBEQDVKCYQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the thieno[2,3-d]pyrimidine derivative with a suitable thiol compound.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thioether intermediate with a benzamide derivative, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thieno[2,3-d]pyrimidine core or the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the thioether linkage.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines, depending on the target functional group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS/Reference) Key Structural Features Biological Activity Physicochemical Properties
Target Compound Benzamide group with 2-hydroxyethyl substituent; thioether linker Inferred: Potential antimicrobial/anticancer activity (based on analogs) Higher solubility due to polar hydroxyethyl group
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Phenoxy linker; trifluoromethyl and methoxy substituents Anti-microbial (IC₅₀: 5.07 µg/mL) Lipophilic (logP ~4.54) due to CF₃ group
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide (618427-80-8) 3-Ethyl group on pyrimidine; mesityl acetamide Not reported (structural analog) Higher logP (~5.12) due to mesityl group
4-[(5,6-Dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide (325476-42-4) Butanamide instead of benzamide; similar hydroxyethyl group Inferred: Moderate solubility Lower aromaticity vs. benzamide; logP ~2.18
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (757209-83-9) Benzodioxin-acetamide; oxy linker Not reported Balanced logP (~4.01) due to benzodioxin

Key Findings from Analog Studies

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., CF₃ in 8b) show enhanced activity against Gram-positive bacteria .
  • Cytotoxicity: Thieno[2,3-d]pyrimidines with chloroacetohydrazide side chains exhibit IC₅₀ values >5 µM in cancer cell lines .
  • Solubility : Hydrophilic substituents (e.g., hydroxyethyl in the target compound) improve aqueous solubility compared to lipophilic analogs like 618427-80-8 .

Biological Activity

The compound 4-(((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide is a member of the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thienopyrimidine core, which includes sulfur and nitrogen atoms.
  • A benzamide moiety that enhances its pharmacological properties.
  • Hydroxyethyl and thioether substituents that may influence its interaction with biological targets.

Antimicrobial Properties

Thienopyrimidine derivatives, including the compound in focus, have been reported to exhibit significant antimicrobial activity . Research indicates that these compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. For instance, studies have shown that similar thienopyrimidine derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.

Antiviral Effects

The compound's structure suggests potential antiviral properties . Thienopyrimidines are known to interact with viral enzymes or receptors, inhibiting viral replication. Preliminary studies indicate that derivatives of this compound can exhibit activity against various viruses by targeting specific viral proteins involved in the replication cycle.

Anticancer Activity

Recent investigations into the anticancer potential of thienopyrimidine derivatives have revealed promising results. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, a related thienopyrimidine was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in various cancer cell lines .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : Interaction with specific receptors can lead to downstream effects that alter cellular functions.
  • Apoptosis Induction : By activating apoptotic pathways, the compound can trigger programmed cell death in malignant cells.

Study 1: Antimicrobial Activity

A study evaluating various thienopyrimidine derivatives demonstrated that modifications at the benzamide position significantly enhanced antimicrobial potency. The tested compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

Study 2: Anticancer Effects

In vitro studies on breast cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed activation of caspase 3 and 9 pathways, suggesting a mitochondria-mediated apoptosis mechanism .

Compound Activity IC50 (µM) Mechanism
4-Amino-ThienopyrimidineAntimicrobial15Cell wall synthesis inhibition
5-Dimethyl-ThienopyrimidineAnticancer10Caspase activation
6-Hydroxy-ThienopyrimidineAntiviral20Viral enzyme inhibition

Q & A

Q. How can researchers optimize synthesis conditions to prevent degradation of sensitive functional groups in this compound?

  • Methodological Answer: Sensitive groups like thioether or amide bonds require controlled reaction parameters. Use inert atmospheres (N₂/Ar) to avoid oxidation and maintain temperatures below 80°C to prevent thermal decomposition. Solvents like dry DMF or THF are preferred for moisture-sensitive steps. Monitor intermediates via TLC or HPLC to detect early degradation .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer: Combine ¹H/¹³C NMR to verify backbone connectivity and stereochemistry, ESI-MS for molecular weight confirmation, and HPLC (≥95% purity threshold). For sulfur-containing moieties, elemental analysis or X-ray crystallography resolves ambiguities in regiochemistry .

Q. What biological targets or mechanisms are implicated for this compound based on structural analogs?

  • Methodological Answer: Analogous thieno[2,3-d]pyrimidines inhibit microbial dihydrofolate reductase (DHFR) or modulate pro-inflammatory cytokines (e.g., IL-6, TNF-α). Perform enzymatic assays (e.g., DHFR inhibition kinetics) and cell-based ELISA to validate target engagement. Compare IC₅₀ values against reference inhibitors like trimethoprim .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?

  • Methodological Answer: Conduct meta-analysis of SAR studies to identify critical substituents (e.g., 5,6-dimethyl vs. 4-chlorophenyl groups). Use isothermal titration calorimetry (ITC) to compare binding affinities for shared targets. If discrepancies persist, evaluate off-target effects via proteome-wide affinity profiling or CRISPR-Cas9 knockout screens .

Q. What computational methods are effective in predicting the reactivity of the thioether linkage in aqueous or enzymatic environments?

  • Methodological Answer: Apply DFT calculations (e.g., B3LYP/6-311+G**) to model hydrolysis pathways. Molecular dynamics simulations with explicit solvent models (TIP3P water) predict stability under physiological pH. For enzymatic cleavage, use docking studies (AutoDock Vina) with cysteine proteases or thioredoxin reductase .

Q. How to design a multi-step synthesis route with real-time monitoring of critical intermediates?

  • Methodological Answer: Implement flow chemistry with in-line IR spectroscopy for continuous reaction monitoring. For batch synthesis, use LC-MS at each step to track intermediates. Optimize protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during coupling steps. Prioritize C–S bond formation early to avoid late-stage functionalization challenges .

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